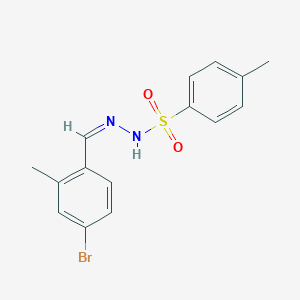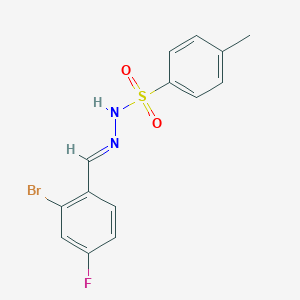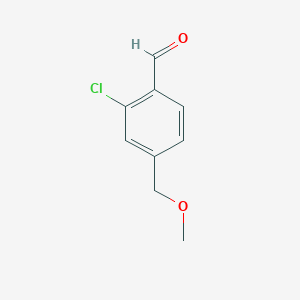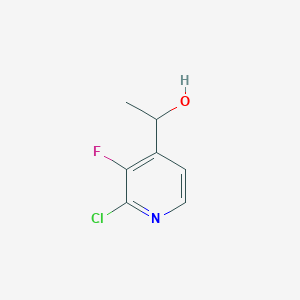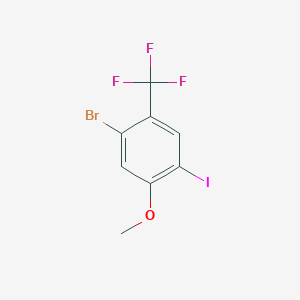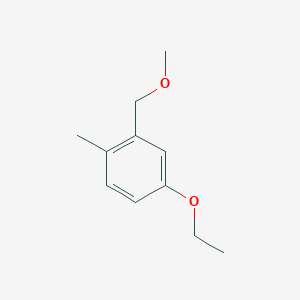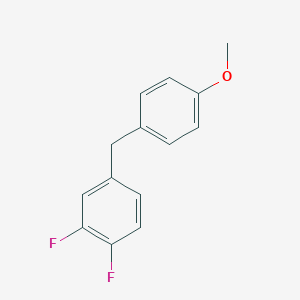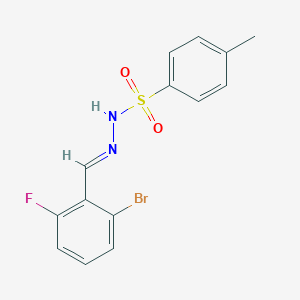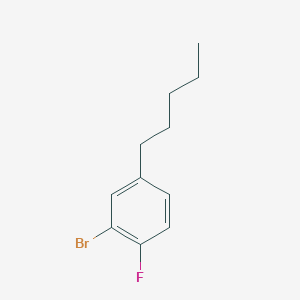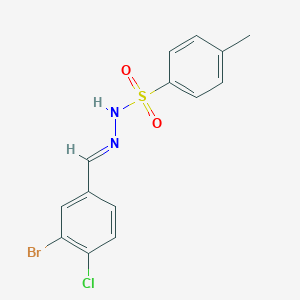
N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It likely contains a benzylidene group (a type of imine) attached to a 3-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 3-bromo-4-chlorobenzene ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including nucleophilic aromatic substitution reactions, given the presence of the bromine and chlorine substituents on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Spectroscopic and Computational Studies
Sasikala et al. (2017) demonstrated the growth of single crystals of a related compound, highlighting its potential in nonlinear optical (NLO) applications due to its structure stabilizing intramolecular donor-acceptor interactions and significant third-order nonlinear property. The study utilized spectroscopic and DFT methods to investigate its molecular electronic structural characteristics, confirming the presence of N-H⋯O, C-H⋯O, and C-H⋯C(π) hydrogen bonds in the crystal. The optical properties, including 2PA assisted RSA nonlinear absorption and optical limiting, were assessed using the open-aperture Z-scan method, presenting its application in the NLO field (V. Sasikala, D. Sajan, L. Joseph, J. Balaji, S. Prabu, P. Srinivasan, 2017).
Antimicrobial Evaluation
Ghiya and Joshi (2016) synthesized biologically active derivatives of 4-methylbenzenesulfonohydrazide through condensation with aromatic carbonyl compounds. These compounds were evaluated for their antimycobacterial, antibacterial, and antifungal activities, showcasing their relevance in developing new antimicrobial agents (S. Ghiya, Y. Joshi, 2016).
Nonlinear Optical Investigations
Another study by Ahamed et al. (2018) focused on the structural elucidation and nonlinear optical properties of N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide. The crystal's large first-order molecular hyperpolarizability was highlighted, indicating its potential in the nonlinear electro-optic field. This research provided insights into the charge transfer mechanisms facilitating micro-level nonlinearity, emphasizing the compound's applicability in advanced optical technologies (S. Ahamed, P. Srinivasan, J. Balaji, C. Balakrishnan, G. Vinitha, 2018).
Biological and DNA Interaction Studies
Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibited significant biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA was also investigated, revealing their binding propensity through intercalation mode, highlighting their potential in various biological and medicinal applications (M. Sirajuddin, Noor Uddin, Saqib Ali, M. Tahir, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQICVONJEOXUFE-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


